

A Comparative Analysis of Enasidenib (AG-221) and Its Analogs in Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting mutated isocitrate dehydrogenase (IDH) enzymes. This guide provides a detailed comparative analysis of Enasidenib (formerly AG-221), a selective inhibitor of mutant IDH2, and its key analogs, Ivosidenib (AG-120), a selective mutant IDH1 inhibitor, and Vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2. This comparison focuses on their mechanism of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, with a primary focus on their application in hematologic malignancies and solid tumors.

Mechanism of Action: Targeting Neomorphic Enzyme Activity

Mutations in IDH1 and IDH2 genes lead to a neomorphic enzyme activity, resulting in the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, which leads to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[2][3]

Enasidenib, Ivosidenib, and Vorasidenib are small molecule inhibitors that selectively target these mutant IDH enzymes.



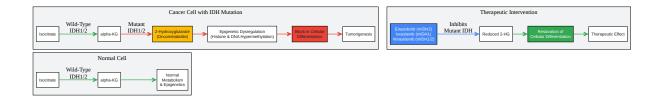




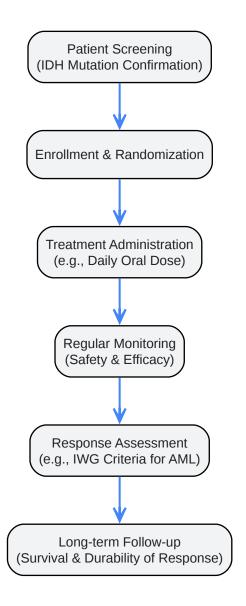
- Enasidenib (AG-221): An oral, selective, potent inhibitor of the mutant IDH2 enzyme.[4][5] It specifically targets the R140Q, R172S, and R172K mutations of IDH2.[4][6] By inhibiting the mutant IDH2, Enasidenib decreases 2-HG levels, which in turn restores normal cellular differentiation of hematopoietic progenitor cells.[5][6]
- Ivosidenib (AG-120): A potent and selective oral inhibitor of the mutant IDH1 enzyme.[7][8] It targets the R132 mutations in IDH1.[7] Similar to Enasidenib, Ivosidenib reduces the production of 2-HG, leading to the differentiation of malignant cells.[8][9]
- Vorasidenib (AG-881): A brain-penetrant, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes.[10][11] This dual activity makes it a promising agent for tumors harboring either mutation, particularly in gliomas where both IDH1 and IDH2 mutations are prevalent.[11]

The signaling pathway below illustrates the mechanism of action of these IDH inhibitors.









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